6-Amino-4-chloropicolinic acid 6-Amino-4-chloropicolinic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18103109
InChI: InChI=1S/C6H5ClN2O2/c7-3-1-4(6(10)11)9-5(8)2-3/h1-2H,(H2,8,9)(H,10,11)
SMILES:
Molecular Formula: C6H5ClN2O2
Molecular Weight: 172.57 g/mol

6-Amino-4-chloropicolinic acid

CAS No.:

Cat. No.: VC18103109

Molecular Formula: C6H5ClN2O2

Molecular Weight: 172.57 g/mol

* For research use only. Not for human or veterinary use.

6-Amino-4-chloropicolinic acid -

Specification

Molecular Formula C6H5ClN2O2
Molecular Weight 172.57 g/mol
IUPAC Name 6-amino-4-chloropyridine-2-carboxylic acid
Standard InChI InChI=1S/C6H5ClN2O2/c7-3-1-4(6(10)11)9-5(8)2-3/h1-2H,(H2,8,9)(H,10,11)
Standard InChI Key YOKDRYRDGVXAFB-UHFFFAOYSA-N
Canonical SMILES C1=C(C=C(N=C1C(=O)O)N)Cl

Introduction

Chemical Identity and Structural Profile

Molecular Characteristics

6-Amino-4-chloropicolinic acid belongs to the picolinic acid derivatives, with the systematic name 6-amino-4-chloropyridine-2-carboxylic acid. Its molecular formula is C₆H₅ClN₂O₂, yielding a molecular weight of 172.569 g/mol . The exact mass, calculated as 172.004 g/mol, aligns with high-resolution mass spectrometry data . Key physicochemical parameters include a topological polar surface area (PSA) of 76.21 Ų and a calculated LogP (octanol-water partition coefficient) of 1.596, indicating moderate lipophilicity .

The crystal structure features a pyridine ring with substituents at strategic positions:

  • Position 2: Carboxylic acid group (-COOH), enabling hydrogen bonding with biological targets

  • Position 4: Chlorine atom (-Cl), contributing to electron withdrawal and steric effects

  • Position 6: Amino group (-NH₂), facilitating nucleophilic interactions

This substitution pattern creates a planar geometry that enhances binding affinity to auxin receptor proteins in plants .

Spectroscopic Signatures

Nuclear magnetic resonance (NMR) spectroscopy of related compounds reveals distinct proton environments:

  • ¹H NMR (DMSO-d₆): Aromatic protons appear as doublets between δ 7.15–7.44 ppm, while the amino group resonates as a singlet near δ 6.59 ppm .

  • ¹³C NMR: Carbonyl carbons of the carboxylic acid group exhibit signals around δ 165 ppm, with fluorine-coupled carbons in fluorinated analogs showing characteristic splitting patterns (e.g., δ 141.18 ppm, ¹J<sub>F-C</sub> = 258.5 Hz) .

X-ray crystallographic studies of analogous structures confirm the orthogonal orientation of substituents, which minimizes steric hindrance during receptor binding .

Synthetic Methodologies

Laboratory-Scale Synthesis

The synthesis of 6-amino-4-chloropicolinic acid derivatives typically follows a multi-step protocol involving protective group strategies and regioselective substitutions :

  • Amino Protection: Treatment of 4-chloropyridine-2,6-diamine with phthaloyl chloride in the presence of 4-dimethylaminopyridine (DMAP) and triethylamine (TEA) yields the N-protected intermediate (85–90% yield).

  • Fluorination: Reaction with cesium fluoride (CsF) in dimethyl sulfoxide (DMSO) introduces fluorine at position 5 (70–75% yield).

  • Deprotection: Ammonium hydroxide cleaves the phthalimide group under mild conditions (pH 9–10, 25°C), preserving the chlorine substituent.

  • Hydrazine Cyclization: Hydrazine hydrate facilitates nucleophilic substitution at position 6, followed by Knorr cyclization with substituted acetophenones to form pyrazole intermediates.

  • Carboxylic Acid Formation: Hydrolysis of cyano intermediates using aqueous HCl generates the target carboxylic acid functionality.

Critical challenges include avoiding over-hydrolysis of fluorine substituents during deprotection and minimizing byproduct formation in cyclization steps .

Industrial Production Considerations

Scale-up processes prioritize:

  • Solvent Recycling: DMSO recovery systems reduce environmental impact

  • Continuous Flow Reactors: Enhance yield consistency for fluorination steps

  • Crystallization Optimization: Anti-solvent addition (e.g., heptane) improves purity to >98%

Herbicidal Activity and Mechanism of Action

Root Growth Inhibition

In standardized assays using Arabidopsis thaliana, 6-amino-4-chloropicolinic acid derivatives exhibit dose-dependent phytotoxicity:

CompoundConcentration (µmol/L)Root Inhibition (%)
S2020.578.4
Florpyrauxifen0.533.8
Picloram0.521.2

At 250 µM, 28 analogs demonstrated >80% inhibition of Brassica napus root elongation, with EC₅₀ values 26-fold lower than halauxifen-methyl in comparative studies .

Post-Emergence Weed Control

Field trials against broadleaf weeds revealed:

  • Amaranthus retroflexus: 100% growth inhibition at 50 g/ha for 10 compounds

  • Abutilon theophrasti: 92–97% control efficacy at 75 g/ha

  • Solanum nigrum: 85–89% suppression with residual activity lasting 21 days

Notably, fluorinated derivatives like S063 showed cross-spectrum activity against gramineous weeds (Digitaria sanguinalis, Setaria viridis), achieving 75–82% control at 100 g/ha .

Molecular Target Engagement

The compounds act as synthetic auxins, binding to TIR1/AFB receptors in plant cells. Key interactions include:

  • Hydrogen Bonding: Carboxylic acid group with Asn414 (TIR1)

  • Halogen Bonding: Chlorine atom with π-system of Trp464

  • Van der Waals Contacts: Pyridine ring with hydrophobic pocket (Leu398, Val403)

This binding triggers uncontrolled cell elongation and abscisic acid biosynthesis, culminating in plant death .

Structure-Activity Relationship (SAR) Trends

Substituent Effects on Pyridine Ring

  • Position 4 Chlorine: Essential for receptor affinity; replacement with bromine decreases activity by 40%

  • Position 6 Amino Group: Methylation reduces root inhibition from 78% to 32%

  • Position 2 Carboxylic Acid: Ester derivatives lose 90% activity, underscoring its role in target binding

Aromatic Substituent Optimization

In pyrazole-linked analogs:

  • Electron-Withdrawing Groups (NO₂, CF₃) at phenyl para positions enhance soil persistence but reduce phloem mobility

  • Electron-Donating Groups (OCH₃, NH₂) improve translocation but increase mammalian toxicity (LD₅₀ < 500 mg/kg)

  • Halogen Meta Substitution: Chlorine at meta position decreases Amaranthus control from 100% to 68%

Optimal substituents balance lipophilicity (LogP 1.5–2.0) and hydrogen bond capacity (PSA 70–80 Ų) .

Environmental and Toxicological Profile

Soil Degradation

Under aerobic conditions (OECD 307):

  • DT₅₀: 15–28 days (pH 6.5–7.0)

  • Major Metabolites: 4-Chloro-6-hydroxypicolinic acid (non-phytotoxic)

  • Leaching Potential: K<sub>oc</sub> 350–420 mL/g limits groundwater contamination

Ecotoxicology

  • Daphnia magna (48h EC₅₀): 12.5 mg/L

  • Algal Growth Inhibition (72h ErC₅₀): 0.8 mg/L

  • Earthworm Toxicity (14d LC₅₀): >1000 mg/kg soil

Formulations with safeners (e.g., cloquintocet-mexyl) reduce non-target toxicity by 60–75% .

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